

Preparation of Flugestone Acetate-Impregnated Vaginal Sponges: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flugestone acetate (FGA), also known as flurogestone acetate or cronolone, is a potent synthetic progestogen widely utilized in veterinary medicine for the synchronization of estrus in sheep and goats.[1] Its application via intravaginal sponges allows for a controlled release of the hormone, mimicking the luteal phase of the estrous cycle. Upon removal of the sponge, the subsequent drop in progestogen levels triggers a synchronized onset of estrus and ovulation, facilitating artificial insemination (AI) and controlled breeding programs.[2][3]

These application notes provide a comprehensive overview of the preparation of FGA-impregnated vaginal sponges, including detailed experimental protocols, quantitative data on commercially available products, and quality control considerations. The information is intended to guide researchers and drug development professionals in the formulation and evaluation of these specialized veterinary drug delivery systems.

Quantitative Data on Flugestone Acetate Sponges

The following tables summarize key quantitative data for commercially available and experimentally prepared FGA-impregnated vaginal sponges.

Table 1: Composition and Dosages of FGA Vaginal Sponges

Parameter	Description	Source	
Active Pharmaceutical Ingredient (API)	Flugestone Acetate (FGA)	[1][2]	
Sponge Material	Polyurethane	[2]	
Available Dosages	20 mg, 30 mg, 40 mg, 45 mg per sponge	[2]	
Excipients (example for Chronogest CR®)	Hydroxypropylcellulose, Macrogol 4000, Water for injections		

Table 2: Pharmacokinetic Parameters of FGA Following Intravaginal Administration in Sheep (20 mg Sponge)

Parameter	Value	Unit	Source
Time to Maximum Concentration (Tmax)	8 - 24	hours	[4]
Maximum Concentration (Cmax)	1.4 - 3.7	ng/mL	[4]
Time to reach Plateau Level (approx.)	10	hours	[1]
Plateau Plasma Concentration	~1.2	μg/L	[1]
Elimination Half-life (rapid phase)	1.6	hours	[1]
Elimination Half-life (slower phase)	28.7	hours	[1]
Concentration after 1 day of removal	< 0.04 (LOQ)	ng/mL	[4]

Experimental Protocols

The following protocols are derived from established principles of pharmaceutical formulation for medicated sponges and intravaginal drug delivery systems. These should be adapted and optimized based on specific research and development objectives.

Protocol 1: Preparation of FGA-Impregnated Polyurethane Sponges by Solvent Impregnation

This protocol describes a common method for impregnating a pre-formed polyurethane sponge with a solution containing **Flugestone** Acetate.

Materials and Equipment:

- Flugestone Acetate (FGA) powder, USP grade
- Polyurethane sponges (medical grade, cylindrical, with retrieval cord)
- Ethanol (95%), USP grade
- Propylene glycol, USP grade
- Volumetric flasks and pipettes
- Beakers
- · Magnetic stirrer and stir bars
- Forced-air drying oven or vacuum oven
- Analytical balance
- Fume hood

Procedure:

Preparation of the Impregnation Solution:

- In a fume hood, accurately weigh the required amount of **Flugestone** Acetate powder.
- In a volumetric flask, dissolve the FGA in a sufficient volume of ethanol (95%) with the aid of a magnetic stirrer.
- Once the FGA is completely dissolved, add propylene glycol to the solution. The ratio of ethanol to propylene glycol may need to be optimized to ensure solubility and aid in the final homogeneity of the drug within the sponge. A starting point could be a 90:10 ethanol:propylene glycol ratio.
- Bring the solution to the final volume with ethanol and mix until a homogenous solution is obtained. The concentration of the solution will depend on the desired final dosage of the sponge and the absorption capacity of the polyurethane sponge.

• Sponge Impregnation:

- Place the pre-weighed, dry polyurethane sponges in a suitable container (e.g., a beaker).
- Pour the FGA impregnation solution over the sponges, ensuring they are completely submerged.
- Allow the sponges to soak for a predetermined period (e.g., 1 hour) to ensure complete and uniform absorption of the solution. Gentle agitation may be applied.

Drying:

- Carefully remove the impregnated sponges from the solution, allowing excess liquid to drip off.
- Place the sponges on a non-stick surface (e.g., Teflon-coated tray).
- Dry the sponges in a forced-air drying oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated. The drying time will need to be determined experimentally. Alternatively, a vacuum oven can be used at a lower temperature to expedite the process and minimize thermal degradation of the API.

Final Product:

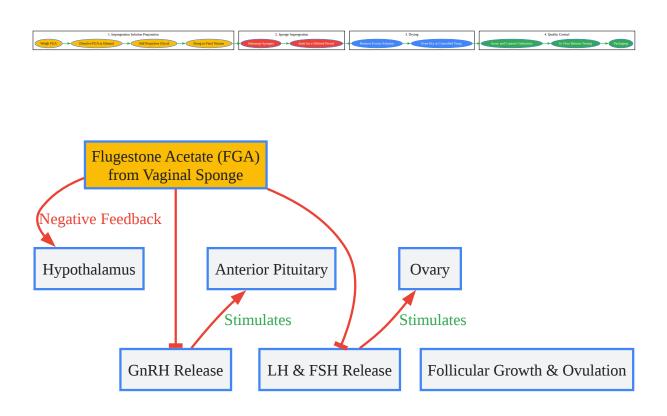
 Once completely dry, the sponges are individually packaged in airtight, light-resistant packaging.

Protocol 2: Quality Control and In-Process Controls

Ensuring the quality and consistency of the prepared sponges is critical. The following are key quality control tests that should be performed.

In-Process Controls:

- Homogeneity of the Impregnation Solution: Visually inspect the solution for any undissolved particles before use.
- Sponge Weight Gain: Weigh the sponges before and after impregnation and drying to ensure consistent drug loading.


Finished Product Quality Control:

- Assay for Flugestone Acetate Content:
 - Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of FGA in the sponges.[5] A validated stability-indicating method should be used.
 - Sample Preparation: A whole sponge is typically extracted with a suitable solvent (e.g., methanol or acetonitrile) using sonication or mechanical shaking. The extract is then filtered and diluted to an appropriate concentration for HPLC analysis.
 - Acceptance Criteria: The FGA content should be within a specified range of the label claim (e.g., 90-110%).
- Content Uniformity:
 - Perform the assay on a representative number of individual sponges (e.g., 10) to ensure that the FGA is uniformly distributed among the batch.
 - Acceptance Criteria: The results should comply with the standards for dosage unit uniformity as specified in relevant pharmacopeias.

- In Vitro Drug Release:
 - Method: A dissolution apparatus (e.g., USP Apparatus 2 Paddle) can be adapted for testing the release of FGA from the sponge.
 - Dissolution Medium: A medium that mimics vaginal fluid should be used. This could be a buffered solution at a relevant pH (e.g., pH 4.5) containing surfactants to ensure sink conditions.
 - Procedure: The sponge is placed in the dissolution vessel, and samples of the medium are withdrawn at predetermined time points. The amount of FGA released is quantified by HPLC.
 - Acceptance Criteria: A release profile should be established with defined upper and lower limits at various time points.

Diagrams

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ema.europa.eu [ema.europa.eu]
- 2. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 3. Intravaginal administration of progesterone using a new technique for sustained drug release in goats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological particulars Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]
- 5. Intravaginal controlled administration of flurogestone acetate I: Development of a stability-indicating liquid chromatographic method and stability kinetics of flurogestone acetate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparation of Flugestone Acetate-Impregnated Vaginal Sponges: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219737#preparation-of-flugestone-impregnated-vaginal-sponges]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com